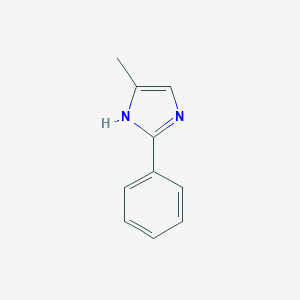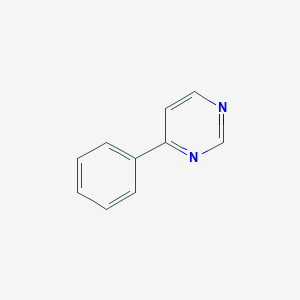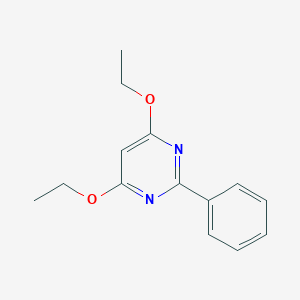
4,6-Diethoxy-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethoxy-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Additionally, it will list future directions for research on this compound.
Scientific Research Applications
4,6-Diethoxy-2-phenylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activity. Additionally, it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 4,6-Diethoxy-2-phenylpyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and protein kinase C. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical And Physiological Effects
Studies have shown that 4,6-Diethoxy-2-phenylpyrimidine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. Additionally, it may have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 4,6-Diethoxy-2-phenylpyrimidine in lab experiments is its broad range of potential applications. It has been shown to exhibit activity against various types of cancer, as well as fungal and bacterial infections. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on 4,6-Diethoxy-2-phenylpyrimidine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and optimize its use in various applications. Finally, studies could be conducted to investigate the potential side effects of this compound and develop strategies to mitigate them.
Synthesis Methods
The synthesis of 4,6-Diethoxy-2-phenylpyrimidine can be achieved by several methods. One of the most common methods is the reaction of 2-chloro-4,6-diethoxypyrimidine with phenylmagnesium bromide. Another method involves the reaction of 2,4,6-triethoxy-5-iodopyrimidine with phenylacetylene in the presence of a palladium catalyst.
properties
CAS RN |
28824-77-3 |
|---|---|
Product Name |
4,6-Diethoxy-2-phenylpyrimidine |
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4,6-diethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C14H16N2O2/c1-3-17-12-10-13(18-4-2)16-14(15-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
WGVMROQOKPEOAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)C2=CC=CC=C2)OCC |
Canonical SMILES |
CCOC1=CC(=NC(=N1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



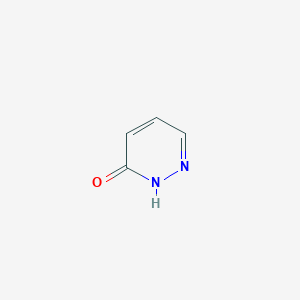
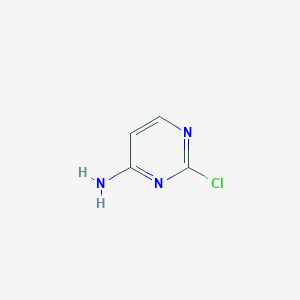
![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)
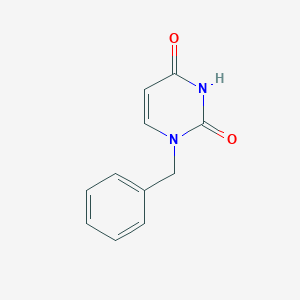
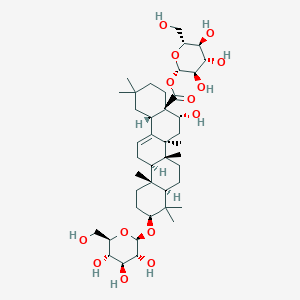
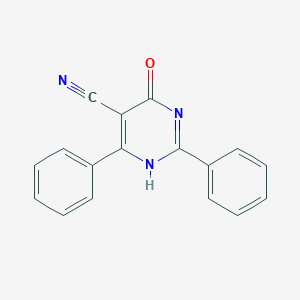
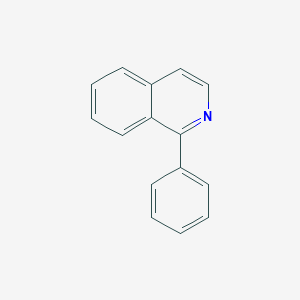
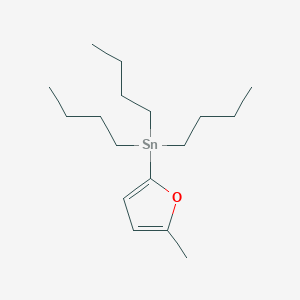
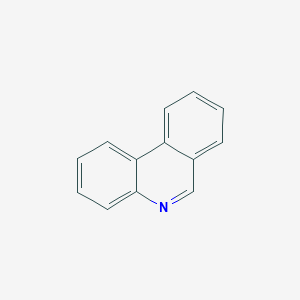
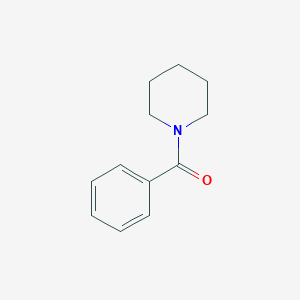
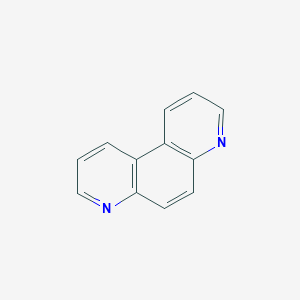
![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)
